

Application Note: Characterization of Zinc Ricinoleate using FTIR and NMR Spectroscopy

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Compound of Interest

Compound Name: Zinc ricinoleate

Cat. No.: B8124399

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Introduction

Zinc Ricinoleate, the zinc salt of ricinoleic acid derived from castor oil, is a widely utilized compound, primarily known for its effective odor-absorbing properties in personal care products. Its unique molecular structure allows it to trap and neutralize odor-causing molecules without inhibiting natural perspiration, making it a valuable ingredient in deodorant formulations. A thorough understanding of its chemical structure and purity is paramount for quality control and formulation development. This application note provides detailed protocols for the characterization of **zinc ricinoleate** using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting key spectral data for accurate identification and analysis.

Molecular Structure and Properties

Zinc Ricinoleate is a zinc salt of ricinoleic acid, a hydroxylated fatty acid. The compound's ability to act as an odor-adsorbing agent is attributed to its molecular structure.

Data Presentation

Fourier Transform Infrared (FTIR) Spectroscopy Data

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of **zinc ricinoleate** exhibits characteristic absorption bands

corresponding to its molecular structure.

Wavenumber (cm ⁻¹)	Assignment
~3426	O-H stretching vibration of the hydroxyl group
~1740	C=O stretching of the carboxylate group
1457-1436	C-H bending of the methyl group
~1171	C-O stretching of the ester group

Table 1: Characteristic FTIR absorption bands for **Zinc Ricinoleate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of **zinc ricinoleate**.

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration (No. of Protons)	Assignment
0.81	t	3H	CH ₃ -CH ₂
1.14-1.32	m	16H	Alkyl chain (-CH ₂ -)
1.39	m	2H	-CH ₂ -CH ₃
1.55	m	2H	CHOH-CH ₂ -CH ₂
1.92-2.03 & 2.14	m	4H	-CH ₂ -CH=CH-CH ₂ -
2.23	t	2H	-CH ₂ -COO ⁻
3.55	m	1H	-CHOH
5.22-5.55	m	2H	-CH=CH-

Table 2: ¹H NMR spectral data for **Zinc Ricinoleate**.

^{13}C NMR (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
14.2	$\text{CH}_3\text{-CH}_2$
22.65-36.87	$\text{-CH}_2\text{-}$
71.52	CHOH
125.26 & 133.38	-CH=CH-
174.37	COO^-

Table 3: ^{13}C NMR spectral data for **Zinc Ricinoleate**.

Experimental Protocols

FTIR Spectroscopy

Objective: To obtain the infrared spectrum of **zinc ricinoleate** to identify its characteristic functional groups.

Instrumentation: A Thermo 6700 FTIR instrument equipped with a Smart iTR diamond ATR device was used.

Sample Preparation:

- Ensure the **zinc ricinoleate** sample is a homogenous solid or paste.
- Place a small amount of the sample directly onto the diamond ATR crystal.
- Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect the spectrum in the range of 4000 to 400 cm^{-1} .
- Perform a background scan of the empty ATR crystal before scanning the sample.

- Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high signal-to-noise ratio.

Data Processing:

- Perform baseline correction on the acquired spectrum.
- Identify and label the characteristic peaks corresponding to the functional groups of **zinc ricinoleate**.
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